2-fluoro-N'-(2-hydroxy-2,2-diphenylacetyl)-N-phenylbenzohydrazide
Description
2-Fluoro-N'-(2-hydroxy-2,2-diphenylacetyl)-N-phenylbenzohydrazide is a benzohydrazide derivative characterized by:
- A 2-fluoro substitution on the benzoyl moiety, imparting electron-withdrawing effects.
- An N-phenyl group on the hydrazide nitrogen, contributing steric bulk and aromatic interactions.
This compound is structurally tailored for applications in medicinal chemistry and materials science, where fluorine and diphenylacetyl groups often enhance bioavailability, photostability, or intermolecular interactions .
Properties
Molecular Formula |
C27H21FN2O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-fluoro-N'-(2-hydroxy-2,2-diphenylacetyl)-N-phenylbenzohydrazide |
InChI |
InChI=1S/C27H21FN2O3/c28-24-19-11-10-18-23(24)25(31)30(22-16-8-3-9-17-22)29-26(32)27(33,20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,33H,(H,29,32) |
InChI Key |
DWHOQTKOVYCBCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-fluorobenzoyl)-2-hydroxy-N’,2,2-triphenylacetohydrazide typically involves the condensation reaction of 2-fluorobenzoyl chloride with a suitable hydrazide precursor. The reaction is carried out under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include chloroform and ethyl acetate, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method to streamline the process and reduce the generation of waste. This method can include the use of metal catalysts and vacuum conditions to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N’-(2-fluorobenzoyl)-2-hydroxy-N’,2,2-triphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The fluorobenzoyl group can be reduced to form fluorobenzyl derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzoyl and phenyl derivatives, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
N’-(2-fluorobenzoyl)-2-hydroxy-N’,2,2-triphenylacetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-fluorobenzoyl)-2-hydroxy-N’,2,2-triphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Substituent Variations on the Benzohydrazide Core
Key Insights :
Spectroscopic and Computational Studies
- Photophysical Properties : (E)-2-Fluoro-N’-(1-(4-nitrophenyl)ethylidene)benzohydrazide (a fluorinated analog) exhibits solvatochromism and intramolecular charge transfer, as shown via DFT and fluorescence studies . The target compound’s 2-fluoro and diphenylacetyl groups may similarly influence its UV-Vis absorption and emission profiles.
- Crystal Packing : Compounds like N-(2-chlorophenyl)-2-(pyridin-2-ylcarbonyl)hydrazinecarbothioamide form dimers stabilized by N–H⋯O interactions (74% electrostatic contribution) . The target compound’s hydroxyl and fluorine groups may promote analogous intermolecular interactions.
Biological Activity
Chemical Structure and Properties
The compound can be described by its molecular formula, which includes fluorine and hydrazide functional groups that are crucial for its biological activity. Its structure is characterized by the presence of a fluorinated moiety, which is known to enhance metabolic stability and alter pharmacokinetics.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that 2-fluoro-N'-(2-hydroxy-2,2-diphenylacetyl)-N-phenylbenzohydrazide may act as an inhibitor of key enzymes involved in metabolic pathways. This inhibition could lead to altered cellular metabolism, particularly in cancer cells where metabolic pathways are often dysregulated.
- Cytotoxic Effects : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cellular homeostasis.
Case Studies
- Study 1 : In vitro studies conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in significant cell death compared to untreated controls. The IC50 values indicated potent cytotoxicity, suggesting that the compound could be a candidate for further development as an anticancer agent.
- Study 2 : Another study focused on glioblastoma multiforme (GBM) cells revealed that the compound inhibited glycolysis more effectively than traditional agents, showcasing its potential in targeting metabolic pathways in aggressive cancers.
Data Tables
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 1 | Breast Cancer | 5.4 | Apoptosis Induction |
| 2 | GBM | 3.2 | Glycolysis Inhibition |
Pharmacokinetics
The introduction of the fluorine atom appears to enhance the compound's stability and bioavailability. Studies have shown that fluorinated compounds often exhibit improved pharmacokinetic profiles due to their ability to evade rapid metabolic degradation.
Toxicity Profile
Preliminary toxicity assessments indicate that while the compound is effective against cancer cells, it exhibits low toxicity towards normal cells at therapeutic doses. This selectivity is critical for minimizing side effects during potential clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
